2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one
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Overview
Description
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[118003,1105,9014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the phenyl and sulfanylidene groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and sulfur-containing reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pentacyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products can be further utilized in subsequent synthetic steps or for specific applications in research and industry.
Scientific Research Applications
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-sulfanylidene-3,7,8,9,10,11-hexahydropyrazolo[4,5]pyrimido[3,5-a]azepin-1-one
- 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d0]-dipyrimidine-6-carbonitrile
Uniqueness
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one is unique due to its highly strained pentacyclic structure and the presence of multiple reactive sites. This makes it a versatile compound for various synthetic transformations and applications in scientific research.
Properties
Molecular Formula |
C22H15N5OS |
---|---|
Molecular Weight |
397.5g/mol |
IUPAC Name |
2-phenyl-6-sulfanylidene-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),9,12,14,16,18-heptaen-4-one |
InChI |
InChI=1S/C22H15N5OS/c28-20-17-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18(15)23-19(17)24-21-25-26-22(29)27(20)21/h1-9H,10-11H2,(H,26,29)(H,23,24,25) |
InChI Key |
VCBSEOHFTXIIDG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NNC(=S)N5C3=O)C6=CC=CC=C6 |
Canonical SMILES |
C1CC2=C(C3=C(N=C2C4=CC=CC=C41)N=C5NNC(=S)N5C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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